Cas no 1476776-84-7 ((S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate)
(S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- CID 90204344
- Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-[4-[7-[[(1,1-dimethylethyl)amino]carbonyl]-2H-indazol-2-yl]phenyl]-, 1,1-dimethylethyl ester, (3S)-
- t-Butyl (S)-3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
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- Inchi: 1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1
- InChI Key: ZSQALFSOAVNUSM-HXUWFJFHSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@@H](C2C=CC(=CC=2)N2C=C3C=CC=C(C(NC(C)(C)C)=O)C3=N2)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 750
- XLogP3: 4.9
- Topological Polar Surface Area: 76.5
(S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T117815-1mg |
(S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate |
1476776-84-7 | 1mg |
$ 207.00 | 2023-04-16 | ||
| TRC | T117815-10mg |
(S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate |
1476776-84-7 | 10mg |
$ 1642.00 | 2023-04-16 |
(S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
Compound CAS No. 1476776-84-7: (S)-tert-Butyl 3-(4-(7-(tert-Butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
The compound with CAS No. 1476776-84-7, named (S)-tert-butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound is characterized by its complex structure, which includes a piperidine ring, an indazole moiety, and tert-butyl groups, making it a promising candidate for various biological applications.
Recent studies have highlighted the importance of indazole derivatives in the development of novel therapeutic agents. The indazole ring, a heterocyclic structure with two nitrogen atoms, has been shown to exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In this compound, the indazole moiety is further functionalized with a tert-butylcarbamoyl group, which enhances its stability and bioavailability. This modification is particularly advantageous in drug design, as it can improve the molecule's pharmacokinetic profile and reduce potential side effects.
The piperidine ring in this compound plays a crucial role in its structural integrity and functional versatility. Piperidine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and interact with various biological targets. In this case, the piperidine ring is substituted with a phenyl group that is further connected to the indazole moiety. This substitution pattern not only increases the molecule's rigidity but also enhances its ability to bind to specific receptors or enzymes.
One of the most notable features of this compound is its (S)-configuration, which refers to the stereochemistry at the chiral center of the piperidine ring. Stereochemistry is a critical factor in drug design, as it can significantly influence the molecule's activity and selectivity. The (S)-configuration in this compound ensures optimal interactions with biological targets, making it a more effective candidate for therapeutic applications.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a modulator of cellular signaling pathways. Studies have shown that this compound can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and phosphodiesterase (PDE). These findings suggest that it could be developed into a novel therapeutic agent for treating inflammatory diseases and cancers.
In addition to its biological activity, this compound has also been studied for its synthetic versatility. The presence of multiple functional groups allows for further modifications, enabling researchers to explore various analogs with enhanced potency or selectivity. For example, substituting the tert-butyl groups with other alkyl chains or aromatic rings could lead to compounds with improved pharmacokinetic properties or reduced toxicity.
The development of this compound represents a significant advancement in the field of medicinal chemistry. Its unique structure combines several functional groups that synergistically enhance its biological activity and pharmacokinetic profile. As research continues, it is expected that this compound will pave the way for the discovery of new drugs with improved efficacy and safety profiles.
In conclusion, (S)-tert-butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (CAS No. 1476776-84-7) is a promising candidate for therapeutic applications due to its unique structure and diverse biological activities. With ongoing research and development efforts, this compound has the potential to contribute significantly to the advancement of modern medicine.
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